molecular formula C14H21BrN2 B5647849 N-[(2-bromophenyl)methyl]-N,1-dimethylpiperidin-4-amine

N-[(2-bromophenyl)methyl]-N,1-dimethylpiperidin-4-amine

Cat. No.: B5647849
M. Wt: 297.23 g/mol
InChI Key: YYVXLKZUGITOCC-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]-N,1-dimethylpiperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further substituted with a dimethylamine group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)methyl]-N,1-dimethylpiperidin-4-amine typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 2-bromobenzyl chloride, is prepared by brominating benzyl chloride using bromine in the presence of a catalyst.

    Formation of Piperidine Derivative: The 2-bromobenzyl chloride is then reacted with piperidine in the presence of a base such as sodium hydroxide to form N-(2-bromobenzyl)piperidine.

    Dimethylation: Finally, the N-(2-bromobenzyl)piperidine is subjected to dimethylation using formaldehyde and formic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)methyl]-N,1-dimethylpiperidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the dimethylamine group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[(2-bromophenyl)methyl]-N,1-dimethylpiperidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methyl]-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The bromophenyl group and the piperidine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or ion channels. The dimethylamine group can influence the compound’s pharmacokinetic properties, such as its solubility and ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N,N-dimethylaniline: This compound shares the bromophenyl and dimethylamine groups but lacks the piperidine ring.

    N-(2-Bromobenzyl)piperidine: This compound has the bromophenyl and piperidine groups but lacks the dimethylamine substitution.

Uniqueness

N-[(2-bromophenyl)methyl]-N,1-dimethylpiperidin-4-amine is unique due to the combination of the bromophenyl group, piperidine ring, and dimethylamine group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2/c1-16-9-7-13(8-10-16)17(2)11-12-5-3-4-6-14(12)15/h3-6,13H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVXLKZUGITOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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